Bistramide K
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Overview
Description
Bistramide K is a natural product found in Lissoclinum bistratum with data available.
Scientific Research Applications
Actin Binding and Antiproliferative Effects
Bistramide K, as part of the broader bistramide family, has been extensively studied for its interaction with cellular components and potential antiproliferative effects. Key research findings include:
Actin as the Primary Cellular Receptor
Bistramide A, closely related to this compound, binds to actin, a critical component of the cellular cytoskeleton. It disrupts actin polymerization, indicating its potential as a tool for studying actin dynamics and as a lead in antitumor agents development (Statsuk et al., 2005).
Inhibition of Cancer Cell Growth
Simplified bistramide analogs, including those related to this compound, have been shown to inhibit the growth of cancer cell lines and suppress tumor growth in vivo. These findings suggest the therapeutic potential of this compound in cancer treatment (Rizvi et al., 2010).
Antiproliferative Properties
Bistramides, including this compound, exhibit significant antiproliferative activity against tumor cell lines, highlighting their potential in oncological research and treatment (Murphy et al., 2009).
Dual Mechanism in Actin Dynamics
Bistramide A demonstrates a dual mechanism involving actin filament severing and covalent protein modification. This dual action may be a characteristic of this compound as well, contributing to its antiproliferative effectiveness (Rizvi et al., 2008).
Chemical Synthesis and Structure Elucidation
Significant research efforts have been directed towards the chemical synthesis and structural analysis of this compound and its analogs:
Synthesis of this compound Fragments
Studies have detailed the synthesis of specific fragments of this compound, aiding in the understanding of its chemical structure and potential modifications for enhanced therapeutic efficacy (Bauder, 2010).
Development of Bistramide Analogs
Research has focused on synthesizing bistramide analogs, including this compound, for potential use in therapeutic applications and actin dynamics studies (Commandeur et al., 2011).
Properties
CAS No. |
155660-92-7 |
---|---|
Molecular Formula |
C15H8BrCl2NO |
Molecular Weight |
707 g/mol |
IUPAC Name |
(6E,10E)-3,9-dihydroxy-N-[2-hydroxy-4-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propylamino]-3-methyl-4-oxobutyl]-4-methyldodeca-6,10-dienamide |
InChI |
InChI=1S/C40H70N2O8/c1-8-13-33(44)15-10-9-14-28(3)35(45)25-38(47)42-26-36(46)31(6)39(48)41-23-12-17-37-29(4)20-22-40(50-37)21-11-16-34(49-40)19-18-27(2)24-30(5)32(7)43/h8-10,13,24,27-29,31-37,43-46H,11-12,14-23,25-26H2,1-7H3,(H,41,48)(H,42,47)/b10-9+,13-8+,30-24+ |
InChI Key |
VBQUNUFYTUOFSU-BIKMVLIWSA-N |
Isomeric SMILES |
C/C=C/C(C/C=C/CC(C)C(CC(=O)NCC(C(C)C(=O)NCCCC1C(CCC2(O1)CCCC(O2)CCC(C)/C=C(\C)/C(C)O)C)O)O)O |
SMILES |
CC=CC(CC=CCC(C)C(CC(=O)NCC(C(C)C(=O)NCCCC1C(CCC2(O1)CCCC(O2)CCC(C)C=C(C)C(C)O)C)O)O)O |
Canonical SMILES |
CC=CC(CC=CCC(C)C(CC(=O)NCC(C(C)C(=O)NCCCC1C(CCC2(O1)CCCC(O2)CCC(C)C=C(C)C(C)O)C)O)O)O |
Synonyms |
bistramide K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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